

understanding Percoll osmolality and viscosity

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Compound of Interest

Compound Name: Percoll

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An In-Depth Technical Guide to **Percoll** Osmolality and Viscosity for Researchers

Percoll®, a widely utilized density gradient medium, is indispensable for the separation of cells, viruses, and subcellular organelles. Composed of colloidal silica particles coated with polyvinylpyrrolidone (PVP) or silane (in the case of **Percoll**® PLUS), its efficacy hinges on the precise control of its physical properties, primarily osmolality and viscosity.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of these parameters is critical to ensure the viability of biological samples, the reproducibility of experiments, and the accuracy of separation.

This technical guide provides a detailed examination of the core principles governing **Percoll**'s osmolality and viscosity, complete with experimental protocols and quantitative data to facilitate practical application in a laboratory setting.

Core Properties of Percoll

Undiluted **Percoll** is supplied as a sterile colloidal suspension. Its inherent physical characteristics are the foundation for its use in creating density gradients.

- **Low Osmolality:** The manufacturing process results in a product with very low intrinsic osmolality, typically less than 25 mOsm/kg H₂O.[3][4][5] This is a key feature, as it allows researchers to adjust the osmotic pressure to physiological levels without significant interference from the medium itself.[6]
- **Low Viscosity:** The viscosity of undiluted **Percoll** is also low, generally not exceeding 15 cP at 20°C.[3][4] This facilitates rapid gradient formation and allows for the separation of

particles at lower centrifugal forces, which is crucial for maintaining the integrity of delicate biological samples.[1][7]

Understanding and Adjusting Percoll Osmolality

Osmolality is a measure of solute concentration, expressed as osmoles of solute per kilogram of solvent (mOsm/kg H₂O).[8][9] Maintaining an appropriate osmolality is vital during cell separation to prevent cells from shrinking or swelling, which would alter their buoyant density and compromise the separation process.[10]

The Need for Adjustment

The native osmolality of **Percoll** is too low for direct use with most biological samples. Therefore, it must be adjusted to become isotonic with the cells or organelles being separated. For most mammalian cells, this is approximately 290-300 mOsm/kg H₂O.

Preparing Isotonic Percoll

A common practice is to create a Stock Isotonic **Percoll** (SIP) solution. This is typically achieved by mixing 9 parts of undiluted **Percoll** with 1 part of a 10x concentrated salt or sucrose solution.[3][10]

- For cell work, 1.5 M NaCl is commonly used.
- For subcellular particles or viruses that may aggregate in the presence of salts, 2.5 M sucrose is the preferred alternative.[11]

It is important to note that this standard 9:1 mixture results in a solution that is slightly hypertonic, with an osmolality of approximately 340-360 mOsm/kg H₂O.[11][12] This is because solutes like NaCl or sucrose are excluded from the solid silica phase of the colloid and are concentrated in the aqueous phase.[12] For precise and reproducible experiments, final adjustments with distilled water or physiological buffers are necessary, and the final osmolality should always be confirmed with an osmometer.[3]

Quantitative Data: Percoll Osmolality

Solution	Typical Osmolality (mOsm/kg H ₂ O)	Notes
Undiluted Percoll®/Percoll® PLUS	< 25 - 30	Too low for direct use with most cells. [2] [4] [5]
Stock Isotonic Percoll (SIP) with 1.5 M NaCl (9:1 ratio)	~340 - 360	Slightly hypertonic for many mammalian cells. [11] [12] [13]
Stock Isotonic Percoll (SIP) with 2.5 M Sucrose (9:1 ratio)	~340 - 360	Used for salt-sensitive particles. [11] [12]
Target Physiological Osmolality (Mammalian Cells)	~290	Requires final adjustment and verification. [12]

Understanding Percoll Viscosity

Viscosity is a measure of a fluid's resistance to flow. In the context of density gradients, viscosity affects the rate of gradient formation and the time required for particles to reach their isopycnic point (the point at which their density equals the density of the surrounding medium).

Factors Influencing Viscosity

- **Temperature:** Like most liquids, the viscosity of **Percoll** is inversely proportional to temperature. An increase in temperature provides greater thermal energy, allowing particles to overcome attractive forces more easily, thus decreasing viscosity.[\[14\]](#)
- **Solute Choice:** The choice of solute used for osmotic adjustment significantly impacts viscosity. **Percoll** solutions made isotonic with 0.15 M NaCl have a lower viscosity than those adjusted with 0.25 M sucrose.[\[10\]](#)
- **Concentration (Density):** As the concentration of **Percoll** in a solution increases (leading to a higher density), the viscosity also increases.

The lower viscosity of saline-adjusted **Percoll** allows for faster sedimentation of the silica particles, meaning self-generated gradients form approximately 2 to 3 times faster than in equivalent sucrose-adjusted solutions.[\[10\]](#)

Quantitative Data: Percoll Viscosity

Solution	Typical Viscosity (cP at 20°C)	Notes
Undiluted Percoll®/Percoll® PLUS	< 15	Low viscosity facilitates rapid separations.[2][3][4]
Percoll in 0.15 M NaCl	Lower than sucrose equivalent	Leads to faster gradient formation.[10]
Percoll in 0.25 M Sucrose	Higher than saline equivalent	Slower gradient formation.[10]

Experimental Protocols

Protocol 1: Preparation of a Stock Isotonic Percoll (SIP) Solution

Objective: To adjust the osmolality of undiluted **Percoll** to a near-physiological level.

Materials:

- Undiluted **Percoll**
- 1.5 M NaCl or 2.5 M Sucrose solution
- Sterile measuring cylinders and containers

Methodology:

- Determine the final volume of SIP required.
- In a sterile measuring cylinder, measure 9 parts by volume of undiluted **Percoll**.
- Add 1 part by volume of the 10x concentrated solution (either 1.5 M NaCl or 2.5 M sucrose).
- Mix thoroughly by inverting the container several times. Avoid vigorous shaking to prevent bubble formation.

- This creates the SIP solution (~340 mOsm/kg H₂O), which can now be diluted with a physiological buffer (e.g., PBS, 0.15 M NaCl) or 0.25 M sucrose to achieve the desired final density and osmolality.[10]
- For optimal reproducibility, always verify the final osmolality of your working solution using an osmometer.[3]

Protocol 2: Measurement of Osmolality

Objective: To accurately determine the osmolality of a **Percoll** solution.

Principle: Freezing point depression osmometry is the most common method. The freezing point of a solvent decreases as solute concentration increases. An osmometer measures this freezing point depression to calculate the osmolality of the solution.[8][15]

Methodology:

- Calibration: Calibrate the osmometer according to the manufacturer's instructions using standard calibration solutions.
- Sample Preparation: Ensure the **Percoll** solution is well-mixed and at room temperature.
- Measurement: Pipette the required volume of the **Percoll** solution into a sample tube.
- Analysis: Place the sample tube into the osmometer and initiate the measurement cycle. The instrument will supercool the sample, induce crystallization, and measure the freezing point plateau.[8]
- Reading: The instrument will display the osmolality in mOsm/kg H₂O. Perform the measurement in triplicate for accuracy.

Protocol 3: Measurement of Viscosity

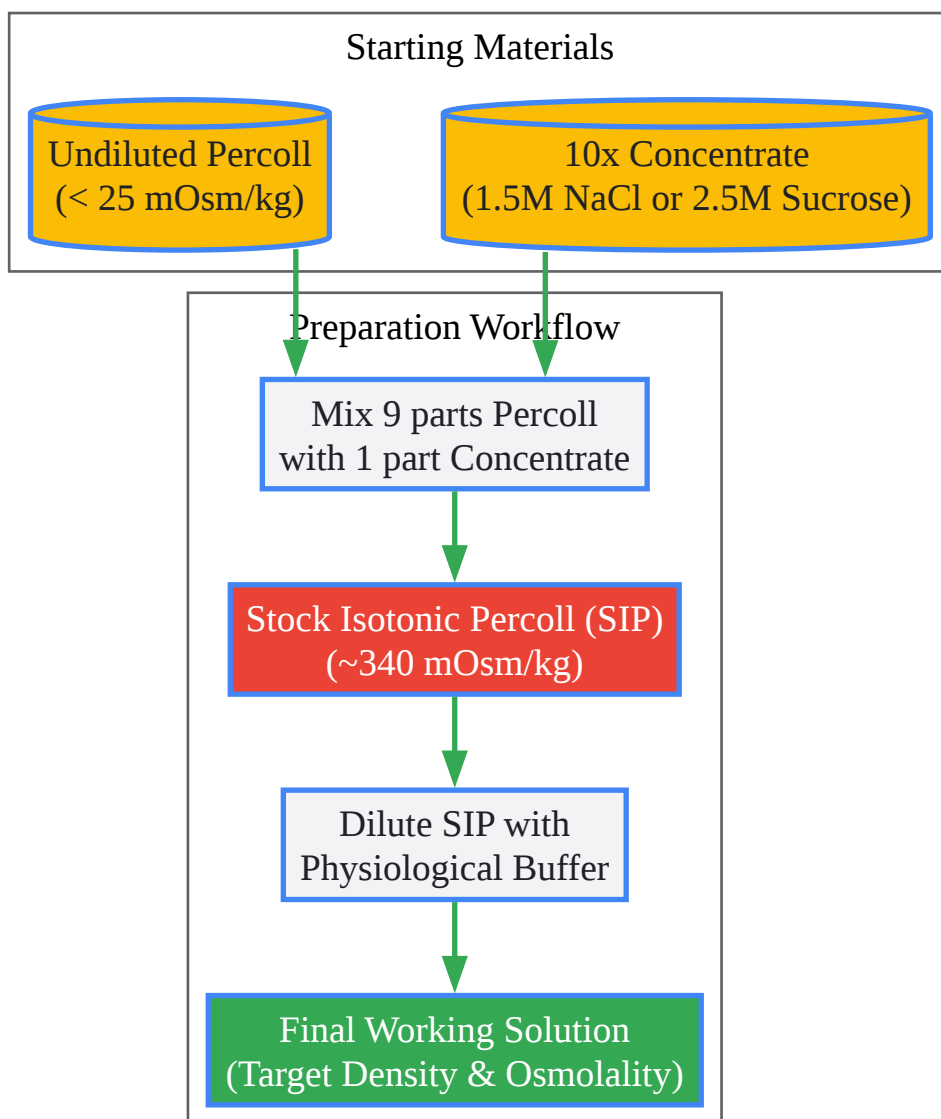
Objective: To determine the viscosity of a **Percoll** solution.

Principle: A rotational viscometer measures the torque required to rotate a spindle immersed in the fluid at a constant speed. This torque is proportional to the fluid's viscosity.

Methodology:

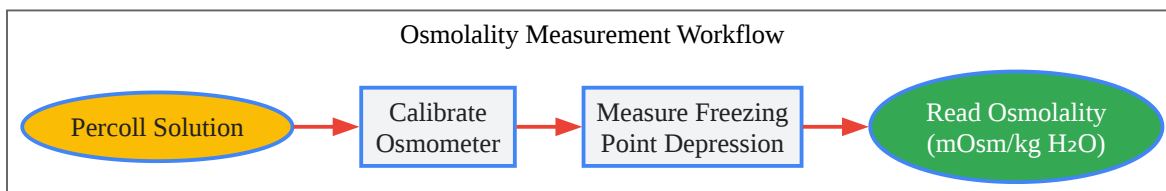
- **Instrument Setup:** Set up the viscometer and ensure it is level. Select the appropriate spindle and rotational speed based on the expected viscosity of the sample.
- **Temperature Control:** Place the **Percoll** sample in a temperature-controlled water bath set to the desired measurement temperature (e.g., 20°C or 37°C), as viscosity is highly temperature-dependent.[14]
- **Measurement:** Immerse the spindle into the **Percoll** solution up to the marked level.
- **Analysis:** Start the motor and allow the reading to stabilize. The instrument will measure the resistance to the spindle's rotation.
- **Reading:** Record the viscosity reading, typically in centipoise (cP) or millipascal-seconds (mPa·s).

Visualizations



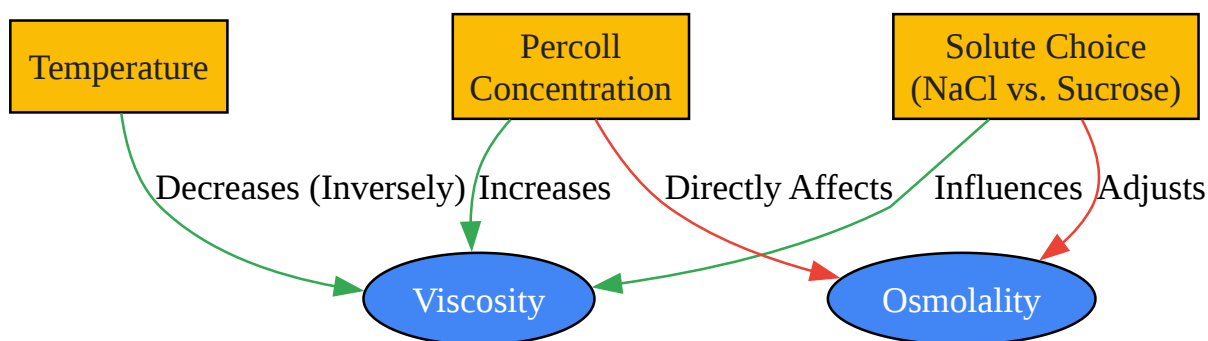
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Caption: Workflow for preparing an isotonic **Percoll** working solution.



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Caption: Experimental workflow for osmolality measurement.



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Caption: Factors influencing **Percoll** osmolality and viscosity.

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